Cas no 136366-43-3 (4-Ethoxy-3-nitrobenzonitrile)

4-Ethoxy-3-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-3-nitrobenzonitrile
- Benzonitrile, 4-ethoxy-3-nitro-
- 4-Ethoxy-3-nitro-benzonitrile
- T3430
- BB 0244149
- 4-Ethoxy-3-nitrobenzonitrile
-
- MDL: MFCD13704359
- インチ: 1S/C9H8N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2H2,1H3
- InChIKey: XDCQTSACCVHBIC-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(C#N)=CC=1[N+](=O)[O-]
計算された属性
- 精确分子量: 192.053
- 同位素质量: 192.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.8
- XLogP3: 2.2
4-Ethoxy-3-nitrobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E128230-250mg |
4-Ethoxy-3-nitrobenzonitrile |
136366-43-3 | 250mg |
$ 185.00 | 2022-06-05 | ||
abcr | AB413798-500 mg |
4-Ethoxy-3-nitrobenzonitrile |
136366-43-3 | 500 mg |
€205.60 | 2023-07-19 | ||
A2B Chem LLC | AI32610-500mg |
4-Ethoxy-3-nitrobenzonitrile |
136366-43-3 | >95% | 500mg |
$412.00 | 2024-04-20 | |
TRC | E128230-500mg |
4-Ethoxy-3-nitrobenzonitrile |
136366-43-3 | 500mg |
$ 300.00 | 2022-06-05 | ||
abcr | AB413798-1g |
4-Ethoxy-3-nitrobenzonitrile; . |
136366-43-3 | 1g |
€237.00 | 2025-02-13 | ||
Ambeed | A437594-1g |
4-Ethoxy-3-nitrobenzonitrile |
136366-43-3 | 97% | 1g |
$178.0 | 2024-04-24 | |
TRC | E128230-1000mg |
4-Ethoxy-3-nitrobenzonitrile |
136366-43-3 | 1g |
$ 480.00 | 2022-06-05 | ||
abcr | AB413798-1 g |
4-Ethoxy-3-nitrobenzonitrile |
136366-43-3 | 1 g |
€239.00 | 2023-07-19 | ||
abcr | AB413798-500mg |
4-Ethoxy-3-nitrobenzonitrile; . |
136366-43-3 | 500mg |
€205.00 | 2025-02-13 | ||
A2B Chem LLC | AI32610-1g |
4-Ethoxy-3-nitrobenzonitrile |
136366-43-3 | >95% | 1g |
$439.00 | 2024-04-20 |
4-Ethoxy-3-nitrobenzonitrile 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
4-Ethoxy-3-nitrobenzonitrileに関する追加情報
4-Ethoxy-3-nitrobenzonitrile: A Comprehensive Overview
4-Ethoxy-3-nitrobenzonitrile (CAS No. 136366-43-3) is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery, material science, and synthetic chemistry. In this article, we delve into the properties, synthesis, and recent advancements related to 4-Ethoxy-3-nitrobenzonitrile, providing a detailed and up-to-date analysis.
The molecular structure of 4-Ethoxy-3-nitrobenzonitrile consists of a benzene ring substituted with three functional groups: an ethoxy group (-OCH2CH3) at the para position, a nitro group (-NO2) at the meta position, and a cyano group (-CN) at the ortho position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its functional groups can be manipulated to yield compounds with potential therapeutic applications.
One of the most notable aspects of 4-Ethoxy-3-nitrobenzonitrile is its reactivity under different reaction conditions. For instance, the nitro group can be reduced to an amino group (-NH2), which is a common strategy in medicinal chemistry for enhancing bioavailability and improving pharmacokinetic profiles. Similarly, the cyano group can undergo nucleophilic substitution or addition reactions, enabling the construction of diverse molecular frameworks. These properties have been exploited in recent research to develop novel materials with tailored electronic properties for applications in organic electronics.
The synthesis of 4-Ethoxy-3-nitrobenzonitrile typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the nitration of 4-ethoxybenzonitrile followed by purification to isolate the desired product. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. Such innovations are critical for scaling up production to meet growing demand in both academic and industrial settings.
From an application standpoint, 4-Ethoxy-3-nitrobenzonitrile has found utility in several domains. In medicinal chemistry, it serves as a building block for designing inhibitors targeting various disease pathways, including cancer and neurodegenerative disorders. Its ability to modulate enzyme activity makes it a promising candidate for drug development programs. Additionally, in material science, this compound has been used as a precursor for synthesizing advanced polymers and nanoparticles with unique optical and electronic properties.
Recent research has also explored the environmental fate and toxicity of 4-Ethoxy-3-nitrobenzonitrile, addressing concerns related to its use in industrial processes. Studies indicate that under aerobic conditions, the compound undergoes biodegradation through microbial action, reducing its persistence in aquatic environments. However, further investigations are needed to fully understand its long-term ecological impact and ensure sustainable practices during its production and application.
In conclusion, 4-Ethoxy-3-nitrobenzonitrile (CAS No. 136366-43-3) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure enables a wide range of chemical transformations, making it an essential tool in modern synthetic chemistry. As research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.
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